molecular formula C17H20FN3O3 B12214911 ethyl 4-{[(5-fluoro-1H-indol-2-yl)carbonyl]amino}piperidine-1-carboxylate

ethyl 4-{[(5-fluoro-1H-indol-2-yl)carbonyl]amino}piperidine-1-carboxylate

Cat. No.: B12214911
M. Wt: 333.36 g/mol
InChI Key: AXXRXUZAXUTZOF-UHFFFAOYSA-N
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Description

Ethyl 4-{[(5-fluoro-1H-indol-2-yl)carbonyl]amino}piperidine-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a fluoro group on the indole ring enhances its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(5-fluoro-1H-indol-2-yl)carbonyl]amino}piperidine-1-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, where an appropriate piperidine derivative reacts with the indole intermediate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(5-fluoro-1H-indol-2-yl)carbonyl]amino}piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of ethyl 4-{[(5-fluoro-1H-indol-2-yl)carbonyl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors and enzymes, modulating their activity. The fluoro group enhances the compound’s binding affinity and stability, leading to more potent biological effects . The piperidine ring can also contribute to the compound’s overall activity by influencing its pharmacokinetic properties .

Properties

Molecular Formula

C17H20FN3O3

Molecular Weight

333.36 g/mol

IUPAC Name

ethyl 4-[(5-fluoro-1H-indole-2-carbonyl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C17H20FN3O3/c1-2-24-17(23)21-7-5-13(6-8-21)19-16(22)15-10-11-9-12(18)3-4-14(11)20-15/h3-4,9-10,13,20H,2,5-8H2,1H3,(H,19,22)

InChI Key

AXXRXUZAXUTZOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC3=C(N2)C=CC(=C3)F

Origin of Product

United States

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